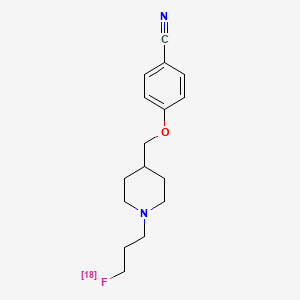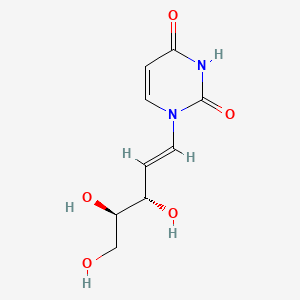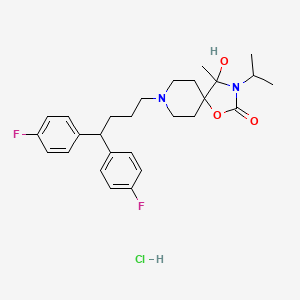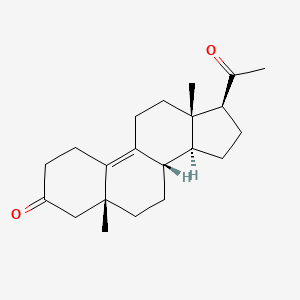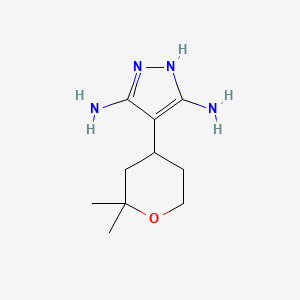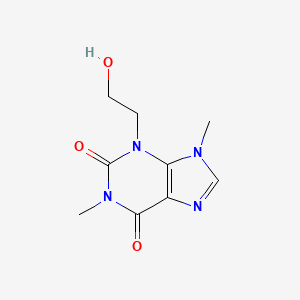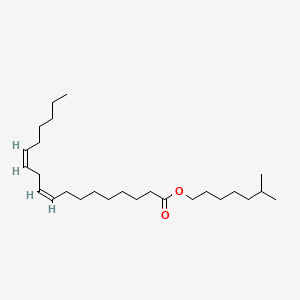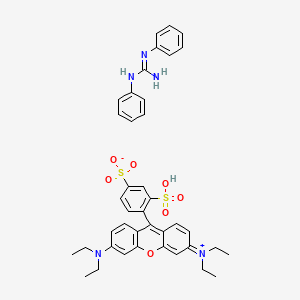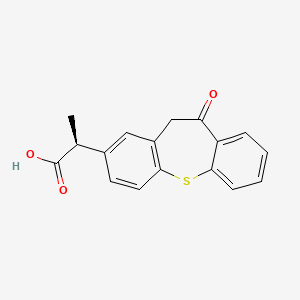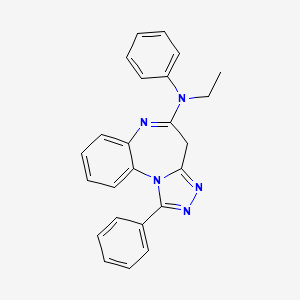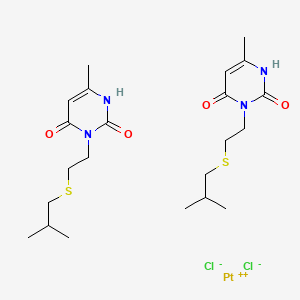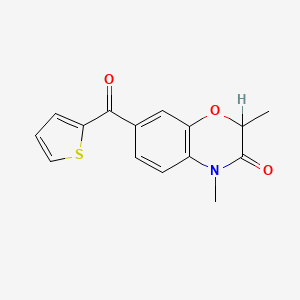
(+-)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique benzoxazinone structure
Vorbereitungsmethoden
The synthesis of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenol with 2-thiophenecarboxylic acid chloride under basic conditions to form the intermediate, which is then cyclized to produce the final benzoxazinone structure. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone ring, especially under acidic or basic conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazinone derivatives, such as:
7-Methyl-3-(2-thienylcarbonyl)-4H-chromen-4-one: Similar in structure but with a chromenone core instead of a benzoxazinone core.
7,8-Dichloro-4-oxo-6-(2-thienylcarbonyl)-4H-chromene-2-carboxylic acid: Contains additional chlorine atoms and a carboxylic acid group, leading to different chemical properties.
The uniqueness of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one lies in its specific substitution pattern and the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
123172-54-3 |
|---|---|
Molekularformel |
C15H13NO3S |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
2,4-dimethyl-7-(thiophene-2-carbonyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-9-15(18)16(2)11-6-5-10(8-12(11)19-9)14(17)13-4-3-7-20-13/h3-9H,1-2H3 |
InChI-Schlüssel |
WXYNOWBYYNYICR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



